4-nitro-1-(oxetan-3-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC16551010
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N3O3 |
|---|---|
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | 4-nitro-1-(oxetan-3-yl)pyrazole |
| Standard InChI | InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)6-3-12-4-6/h1-2,6H,3-4H2 |
| Standard InChI Key | CATVJEVOFGUNHO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)N2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Nitro-1-(oxetan-3-yl)-1H-pyrazole consists of a pyrazole core substituted with a nitro (-NO₂) group at position 4 and an oxetane ring (a four-membered cyclic ether) at position 1. The oxetane moiety introduces steric strain and polarity, while the nitro group confers electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Table 1: Calculated molecular properties of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole
| Property | Value |
|---|---|
| Molecular formula | C₆H₇N₃O₃ |
| Molecular weight | 169.14 g/mol |
| IUPAC name | 4-nitro-1-(oxetan-3-yl)-1H-pyrazole |
| Key functional groups | Nitro (-NO₂), oxetane |
Spectroscopic Characterization
Hypothetical spectroscopic data for this compound can be extrapolated from studies on similar nitro-pyrazoles and oxetane-containing systems:
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IR spectroscopy: Strong absorptions near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) . Peaks at 980–1050 cm⁻¹ correspond to C-O-C vibrations in the oxetane ring .
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¹H NMR: Pyrazole protons at position 3 and 5 are expected near δ 8.2–8.5 ppm due to deshielding by the nitro group. Oxetane protons appear as multiplet signals between δ 4.5–5.0 ppm .
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¹³C NMR: The nitro-bearing carbon (C4) resonates at δ 140–145 ppm, while oxetane carbons appear at δ 75–85 ppm .
Synthesis and Reaction Optimization
Retrosynthetic Analysis
Two primary synthetic strategies are proposed based on methodologies for analogous compounds:
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Direct nitration of 1-(oxetan-3-yl)-1H-pyrazole:
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Cyclocondensation of oxetane-containing precursors:
Table 2: Hypothetical reaction conditions for strategy 2
| Parameter | Optimization Range |
|---|---|
| Solvent | PEG-400 or dioxane |
| Temperature | 60–80°C |
| Catalyst | Acetic acid (5–10 mol%) |
| Reaction time | 4–8 hours |
Green Chemistry Considerations
The use of polyethylene glycol (PEG-400) as a recyclable solvent aligns with eco-friendly protocols demonstrated in the synthesis of indeno-pyrazole derivatives . This approach minimizes waste and improves atom economy compared to traditional nitration methods.
Biological Activity and Structure-Activity Relationships
Antitumor Activity
Pyrazole derivatives bearing electron-withdrawing groups show promise as kinase inhibitors. In a study of 1,5-diphenylpyrazole-4-carbonitriles, nitro-containing analogs exhibited IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) . The oxetane ring’s metabolic stability could prolong the compound’s half-life in vivo, making it a candidate for targeted cancer therapies.
Comparative Analysis with Structural Analogs
Table 3: Activity trends in related pyrazole derivatives
The oxetane ring distinguishes 4-nitro-1-(oxetan-3-yl)-1H-pyrazole from conventional nitro-pyrazoles, potentially reducing off-target interactions through steric hindrance while maintaining potency .
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